N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide
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Overview
Description
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide is a synthetic organic compound characterized by its pyrazole and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Acylation Reaction: The synthesized pyrazole is then subjected to an acylation reaction with 4-aminobenzoyl chloride to form the intermediate N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}amine.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}amine: Similar structure but lacks the acetyl group, which may affect its biological activity.
3,5-Dimethyl-1H-pyrazole: The core pyrazole structure without the phenyl and acetamide groups, used as a building block in various syntheses.
Uniqueness
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide is unique due to the combination of the pyrazole ring and the acetamide group, which may confer specific binding properties and biological activities not seen in simpler analogs. This structural complexity allows for more targeted interactions with biological molecules, potentially leading to more effective therapeutic agents.
Properties
IUPAC Name |
N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-10(2)17(16-9)14(19)12-4-6-13(7-5-12)15-11(3)18/h4-8H,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDXRWAWYMJVPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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